![molecular formula C13H13NO4 B068546 ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate CAS No. 171091-84-2](/img/structure/B68546.png)
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is a chemical compound . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . These molecules play a main role in cell biology and have attracted increasing attention for their potential as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate involves several steps. In one method, an intermediate was heated in a solution of ethanolic HCl, which resulted in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . The corresponding 6-methoxyindole isomer was separated from the mixture through facile crystallization . Another method involved the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .Molecular Structure Analysis
The molecular formula of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is C13H13NO4. Its molecular weight is 247.25 g/mol.Chemical Reactions Analysis
Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare various aplysinopsin and β-carboline thiohydantoin analogues by condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 3-formyl-6-methoxyindole-2-carboxylate can be used as a reactant for the synthesis of these indole derivatives .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties .
Treatment of Microbes
Indole derivatives have shown effectiveness in the treatment of microbes . They can be used as antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have attracted increasing attention in recent years for the treatment of different types of disorders in the human body .
Antiviral Activity
Indole derivatives possess antiviral activity . They have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have anti-inflammatory properties . They can be used in the development of anti-inflammatory drugs .
Antioxidant Activity
Indole derivatives have antioxidant properties . They can be used in the development of antioxidant drugs .
Use in Drug Discovery
The indole unit is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations .
Mechanism of Action
Target of Action
Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-5-4-8(17-2)6-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHNBAEBJPLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601350 | |
Record name | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
CAS RN |
171091-84-2 | |
Record name | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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